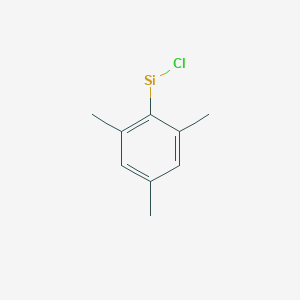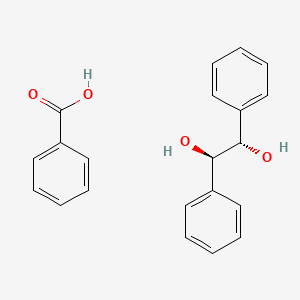
Benzoic acid--(1R,2S)-1,2-diphenylethane-1,2-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol (1/1) is a chiral compound that consists of benzoic acid and (1R,2S)-1,2-diphenylethane-1,2-diol in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol typically involves the reaction of benzoic acid with (1R,2S)-1,2-diphenylethane-1,2-diol under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with (1R,2S)-1,2-diphenylethane-1,2-diol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: The compound can serve as a model molecule for studying enzyme-substrate interactions and stereoselective processes.
Industry: The compound is utilized in the production of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism by which Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid–(1R,2S)-cyclohexane-1,2-diol (1/1): This compound is structurally similar but contains a cyclohexane ring instead of a diphenylethane moiety.
Benzoic acid–(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with different functional groups and applications.
Uniqueness
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol is unique due to its specific stereochemistry and the presence of both benzoic acid and diphenylethane moieties. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
202121-54-8 |
|---|---|
Fórmula molecular |
C21H20O4 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
benzoic acid;(1R,2S)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C14H14O2.C7H6O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h1-10,13-16H;1-5H,(H,8,9)/t13-,14+; |
Clave InChI |
LIDFGHKZFMBDDC-KAECKJJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)
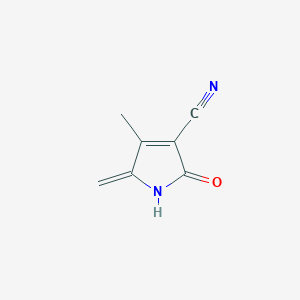
![2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine](/img/structure/B12575808.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12575809.png)
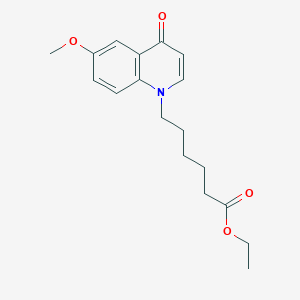
amino}acetic acid](/img/structure/B12575828.png)
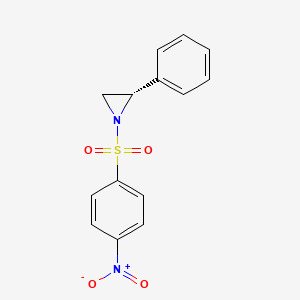
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
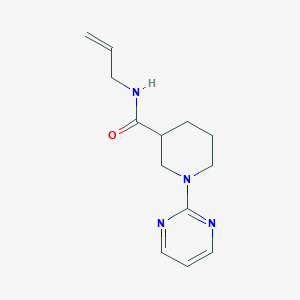
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
